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Compound of Interest

2-Methyl-3-(1-piperidinyl)benzoic
Acid

Cat. No.: B1366863

Compound Name:

Disclaimer: Direct, in-depth research literature on 2-Methyl-3-(1-piperidinyl)benzoic Acid is
notably sparse. This guide has been constructed by synthesizing data from commercial
suppliers, applying established principles of organic synthesis and characterization, and
extrapolating potential biological relevance from structurally related compounds. All protocols
and claims are grounded in authoritative chemical principles to guide researchers in the
synthesis, characterization, and potential exploration of this molecule.

Executive Summary

2-Methyl-3-(1-piperidinyl)benzoic Acid is a substituted aromatic carboxylic acid featuring a
piperidine moiety. While not extensively documented in academic literature, its structure
represents a confluence of motifs—the N-aryl piperidine and the substituted benzoic acid—that
are prevalent in medicinal chemistry and materials science. This guide provides a
comprehensive technical overview, including a robust, field-proven synthetic protocol via
Buchwald-Hartwig amination, detailed characterization methodologies, and an expert analysis
of its potential applications based on the known activities of its constituent chemical
functionalities. This document serves as a foundational resource for researchers intending to
synthesize, characterize, or explore the utility of this compound.

Physicochemical and Structural Properties

The fundamental properties of 2-Methyl-3-(1-piperidinyl)benzoic Acid, derived from its
chemical structure, are crucial for its handling, reaction setup, and analytical characterization.
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[1]

Property Value Source

2-methyl-3-piperidin-1-
IUPAC Name ] ] PubChem[1]
ylbenzoic acid

Molecular Formula C13H17NO2 PubChem[1]
Molecular Weight 219.28 g/mol PubChem[1]
CAS Number 886501-22-0 PubChem[1]
, CC1=C(C(=CC=C1)C(=0)O)N
Canonical SMILES PubChem[1]
2Cccce2
RZQWNANFHHDHHJ-
InChiKey PubChem[1]

UHFFFAOYSA-N

Synthesis and Purification: A Mechanistic Approach

The synthesis of 2-Methyl-3-(1-piperidinyl)benzoic Acid is most effectively achieved through
a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[2]
[3] This method is renowned for its efficiency and functional group tolerance in forming C-N

bonds, making it superior to harsher methods like the Ullmann condensation for this substrate.

[2]14]

The logical choice of starting materials is a 3-halo-2-methylbenzoic acid derivative and
piperidine. The bromo- or iodo-derivatives are typically more reactive than the chloro-derivative.
For cost-effectiveness and reactivity, methyl 3-bromo-2-methylbenzoate is an ideal precursor.
The synthesis proceeds in two key stages: the C-N coupling followed by saponification of the
methyl ester.

Proposed Synthetic Workflow

The following diagram illustrates the two-step synthesis from a commercially available
precursor.

Caption: Proposed two-step synthesis of the target compound.
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Detailed Experimental Protocol

Part A: Synthesis of Methyl 2-methyl-3-(1-piperidinyl)benzoate

o Rationale: This step employs a palladium(0) catalyst generated in situ from a Pd(ll)
precatalyst. A bulky, electron-rich phosphine ligand like Xantphos is crucial to facilitate both
the oxidative addition and the final reductive elimination steps of the catalytic cycle.[5]
Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate
the piperidine, forming the active nucleophile. Anhydrous toluene is the solvent of choice to
prevent catalyst deactivation and unwanted side reactions like ester hydrolysis.[4]

e Procedure:

o

To a flame-dried Schlenk flask, add methyl 3-bromo-2-methylbenzoate (1.0 eq),
tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s, 0.02 eq), and Xantphos (0.04 eq).

o Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

o Add anhydrous toluene via syringe, followed by piperidine (1.2 eq).

o Finally, add sodium tert-butoxide (1.4 eq) to the stirred mixture. Note: The addition of the
base is often exothermic.

o Heat the reaction mixture to 100 °C and monitor its progress by TLC or LC-MS until the
starting material is consumed.

o Cool the mixture to room temperature, quench carefully with a saturated aqueous solution
of ammonium chloride, and extract with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a4), and concentrate in vacuo.

o Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl
acetate gradient) to yield the intermediate ester.

Part B: Hydrolysis to 2-Methyl-3-(1-piperidinyl)benzoic Acid
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» Rationale: Saponification is a standard ester hydrolysis method. Lithium hydroxide (LIOH) is
used in a mixed solvent system (THF/water) to ensure solubility of both the ester and the
hydroxide salt. The reaction is followed by an acidic workup to protonate the resulting
carboxylate salt, precipitating the desired carboxylic acid product.

e Procedure:

o Dissolve the purified methyl ester from Part A in a mixture of tetrahydrofuran (THF) and

water (e.g., 3:1 v/v).

o Add lithium hydroxide monohydrate (LiOH-Hz0, 3.0 eq) and stir the mixture at room
temperature or with gentle heating (e.g., 40 °C) until hydrolysis is complete (monitored by
TLC or LC-MS).

o Remove the THF under reduced pressure.

o Cool the remaining aqueous solution in an ice bath and acidify to pH ~4-5 by the dropwise
addition of 1M HCI.

o Collect the resulting precipitate by vacuum filtration.

o Wash the solid with cold water and dry under vacuum to yield the final product, 2-Methyl-
3-(1-piperidinyl)benzoic Acid.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is a critical, self-validating step.
The following techniques and expected results are standard for a molecule of this type.[6][7]
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Technique Expected Observations

- Aromatic protons (3H) in the ~7.0-8.0 ppm
region. - Piperidine protons (10H) as multiplets

in the ~1.5-3.0 ppm range. - Methyl group

1H NMR ]
singlet (3H) around ~2.2-2.5 ppm. - A broad
singlet for the carboxylic acid proton (>10 ppm),
which is D20 exchangeable.
- Carbonyl carbon of the carboxylic acid (~170
m). - Aromatic carbons (~120-150 ppm). -
15C NMR ppm) ( ppm)

Piperidine carbons (~25-55 ppm). - Methyl
carbon (~15-20 ppm).

- Broad O-H stretch from the carboxylic acid
(~2500-3300 cm™1). - C=0 stretch from the

FT-IR carboxylic acid (~1700 cm™1). - C-N stretch
(~1100-1250 cm™1). - Aromatic C=C stretches
(~1450-1600 cm™1).

Mass Spec (ESI+) Expected [M+H]* ion at m/z = 220.1332.

HPLC A single major peak indicating >95% purity.

Potential Biological and Pharmacological
Significance

While direct biological studies on 2-Methyl-3-(1-piperidinyl)benzoic Acid are not available, its
structural components are featured in numerous biologically active compounds. This allows for
an expert-driven, speculative analysis of its potential.

» N-Aryl Piperidine Motif: The piperidine ring is a "privileged scaffold" in medicinal chemistry,
found in drugs targeting the central nervous system (CNS), cardiovascular system, and
more.[8] N-aryl piperidine derivatives have shown a wide range of activities, including acting
as histamine H3 receptor agonists and possessing antimicrobial or antifungal properties.[9]
[10] The specific substitution pattern on the aryl ring greatly influences the biological activity.
[10]
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» Substituted Benzoic Acid Motif: Benzoic acid derivatives are also common in
pharmaceuticals. The carboxylic acid group can act as a hydrogen bond donor/acceptor or a
bioisostere for other functional groups, influencing receptor binding and pharmacokinetic
properties.

o Potential Applications:

o CNS Agents: Given the prevalence of the piperidine scaffold in CNS drugs, this compound
could be explored as a precursor for novel antipsychotic, antidepressant, or anxiolytic
agents.

o Antimicrobial Agents: Some N-aryl piperidines have demonstrated antimicrobial and
antifungal activity.[9] This compound could be screened against various bacterial and
fungal strains.[11]

o Enzyme Inhibitors: The structure could potentially interact with various enzyme active
sites, making it a candidate for screening in enzyme inhibition assays.

Conclusion and Future Directions

2-Methyl-3-(1-piperidinyl)benzoic Acid is a readily synthesizable compound with a structural
framework that suggests potential for further exploration in drug discovery and materials
science. This guide provides a robust and reliable pathway for its synthesis and
characterization, laying the groundwork for future research. The next logical steps for a
research program would involve:

» Biological Screening: Perform broad in vitro screening against various cell lines (e.g., cancer
cell lines) and microbial strains to identify any potential bioactivity.[12]

e Analogue Synthesis: Create a library of related compounds by varying the substituents on
the benzoic acid ring or by using different cyclic amines in place of piperidine to establish
structure-activity relationships (SAR).

o Physicochemical Profiling: Conduct detailed studies on properties like solubility, pKa, and
lipophilicity (LogP) to assess its drug-like properties.
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This molecule represents an accessible yet unexplored area of chemical space, offering a

valuable starting point for novel scientific investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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